RIP1 Kinase Inhibitory Potency: RIPA-56 versus Necrostatin-1
The 2,2-dimethylbutanimidamide-derived inhibitor RIPA-56 achieves a RIP1 enzymatic IC50 of 13 nM, representing a 37.7-fold improvement in target engagement over the classical RIP1 inhibitor Necrostatin-1 (Nec-1), which exhibits an EC50 of 490 nM in TNFα-induced necroptosis assays in 293T cells [1]. In human HT-29 colon cancer cells, RIPA-56 blocks necroptosis with an EC50 of 28 nM, while Nec-1 shows substantially weaker cellular protection . This potency differential arises directly from the 2,2-dimethyl substitution, which enables optimal occupancy of the RIP1 allosteric hydrophobic pocket that Nec-1's indole scaffold cannot access [2].
| Evidence Dimension | RIP1 kinase inhibition (biochemical IC50 vs cellular EC50) |
|---|---|
| Target Compound Data | RIPA-56 (2,2-dimethylbutanimidamide derivative): RIP1 IC50 = 13 nM; HT-29 necroptosis EC50 = 28 nM |
| Comparator Or Baseline | Necrostatin-1 (Nec-1): RIP1 cellular EC50 = 490 nM (293T cells); FADD-deficient Jurkat cell EC50 = 490 nM |
| Quantified Difference | ~37.7-fold more potent at target engagement level; ~17.5-fold more potent in HT-29 cellular protection |
| Conditions | RIP1 ADP-Glo enzymatic assay (cell-free); HT-29 cell TSZ-induced necroptosis assay; 293T cell TNFα-induced necroptosis assay |
Why This Matters
For researchers screening RIP1 inhibitors for necroptosis target engagement, the scaffold-dependent 37.7-fold potency gap means that compounds derived from 2,2-dimethylbutanimidamide provide a substantially wider assay signal window, enabling detection of weaker allosteric modulators at lower compound concentrations while reducing false negatives in high-throughput screening campaigns.
- [1] Ren Y, Su Y, Sun L, et al. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. J Med Chem. 2017;60(3):972-986. PMID: 27992216. View Source
- [2] RIPA-56 product information, GLPBio. RIP1 IC50 = 13 nM; EC50 = 28 nM in TSZ-induced HT-29 necrosis assay; 2,2-dimethylbutyl group forms tight hydrophobic interactions with RIP1. View Source
